3,4-DIMETHOXY-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE
Overview
Description
3,4-DIMETHOXY-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that features a benzodiazole core, which is a significant structure in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Group: This step involves the reaction of the benzodiazole intermediate with morpholine, often facilitated by a coupling reagent such as DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride).
Final Coupling with Benzamide: The final step involves the coupling of the morpholine-substituted benzodiazole with 3,4-dimethoxybenzamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzodiazole and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,4-DIMETHOXY-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. The benzodiazole core can bind to enzymes or receptors, modulating their activity. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities.
Morpholine-Substituted Compounds: Examples include N-methylmorpholine and morpholine-4-carboxamide.
Uniqueness
3,4-DIMETHOXY-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is unique due to the combination of its benzodiazole core and morpholine substitution, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-25-18-6-5-16(13-17(18)24-21(25)14-26-8-10-30-11-9-26)23-22(27)15-4-7-19(28-2)20(12-15)29-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDLHYGFBVAXGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)N=C1CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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